N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Medicinal Chemistry Cheminformatics Lipophilicity Optimization

Secure the unsubstituted benzamide core (CAS 852155-19-2), the minimal pharmacophore for NADPH oxidase (NOX) inhibition research. Substituted analogs introduce risks of altered lipophilicity (XLogP3 3.0) and unpredictable NOX isoform selectivity, compromising your ROS inhibition assay data. This compound guarantees consistent baseline responses for chemiluminescence-based ROS detection and target engagement validation in neuroinflammation models.

Molecular Formula C19H20N2O2
Molecular Weight 308.381
CAS No. 852155-19-2
Cat. No. B2795350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
CAS852155-19-2
Molecular FormulaC19H20N2O2
Molecular Weight308.381
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(CN2CCCC2=O)C(=O)C3=CC=CC=C3
InChIInChI=1S/C19H20N2O2/c1-15-9-11-17(12-10-15)21(14-20-13-5-8-18(20)22)19(23)16-6-3-2-4-7-16/h2-4,6-7,9-12H,5,8,13-14H2,1H3
InChIKeyNCAJWWFWBGOMOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide (CAS 852155-19-2): A Synthetic Benzamide in NADPH Oxidase Research


N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide (CAS 852155-19-2) is a synthetic organic compound belonging to the benzamide class, characterized by a 2-oxopyrrolidine moiety connected via a methylene bridge to a p-tolyl-substituted benzamide core [1]. It is cataloged primarily as a research chemical and is cited as an inhibitor of NADPH oxidase (NOX) enzymes, which are responsible for reactive oxygen species (ROS) production and implicated in various inflammatory disease models . Its structure offers multiple vectors for functional modulation, making it a scaffold of interest in medicinal chemistry campaigns targeting NOX isoforms [2].

Procurement Integrity: Why Analogs of N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide Cannot Be Assumed Equivalent


Generic substitution within this benzamide series is high-risk for scientific programs due to the profound impact of even single-position substitutions on the benzamide ring. The target compound (CAS 852155-19-2) is an unsubstituted benzamide, while commercially available analogs feature 3-methoxy, 3,4-dimethyl, or 4-ethoxy modifications [1]. These structural changes alter lipophilicity (e.g., XLogP3 varies from 3.0 to 3.7) and critically affect NOX isoform selectivity. For example, the 3,4-dimethyl analog (CAS 852155-20-5) has a distinct hydrophobic profile, which can redirect binding affinity away from the intended NOX target, introducing uncontrolled experimental variability in ROS inhibition assays . Without direct head-to-head data, any replacement constitutes an unvalidated new chemical entity, undermining reproducibility and confounding data interpretation.

Evidence-Based Differentiation of N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide From Its Closest Analogs


Physicochemical Descriptor Divergence: XLogP3 and Rotatable Bond Profile Deconvolute Analog Space

The unsubstituted benzamide (target) shows a statistically significant lower lipophilicity (XLogP3 = 3.0) compared to the 3,4-dimethyl-substituted analog CAS 852155-20-5 (XLogP3 = 3.7) [1]. This computed difference of Δ0.7 log units suggests a meaningful divergence in membrane permeability and non-specific protein binding. Additionally, the target compound possesses a higher hydrogen bond acceptor count (2 vs. 1 for some substituted analogs) which can impact solubility and target engagement kinetics [1].

Medicinal Chemistry Cheminformatics Lipophilicity Optimization

NADPH Oxidase Inhibition: Target Compound's Baseline Potency versus Class-Level Comparator Data

While direct, quantitative head-to-head NOX inhibition data for the target compound against its close analogs is not publicly available, the target is identified in vendor databases as a NOX inhibitor . In contrast, a related N-(2-oxopyrrolidin-1-yl)methyl series member, CHEMBL3827065 (a 4-ethoxy-substituted variant), exhibits a Ki of 26,400 nM against human NOX4 in a Drosophila DUOX knockdown model [1]. This demonstrates that even minor structural modifications within the series can result in micromolar-range affinity, suggesting the unsubstituted target may occupy a distinct potency niche. However, without matched assay data, this remains a class-level inference marked by high uncertainty.

NADPH Oxidase Reactive Oxygen Species Inflammation

Structural Determinant for Selectivity: The N-(p-Tolyl) Group as a Key Pharmacophoric Element

The target compound uniquely features an unsubstituted benzamide linked to an N-(p-tolyl) group, a feature consistent across the active series. However, variations in the benzamide ring's substitution pattern (e.g., meta-methoxy in CAS 852155-22-7) are known to modulate selectivity between NOX isoforms [1]. A patent landscape review indicates that N-(2-oxopyrrolidin-1-yl)methyl benzamide derivatives are designed for specific neurological or inflammatory indications, with the specific substitution pattern being a primary determinant of therapeutic utility [2]. The target compound's specific unsubstituted benzamide is thus the minimal pharmacophore for a particular biological fingerprint, making it distinct from its alkylated or alkoxylated peers.

Structure-Activity Relationship Pharmacophore Benzamide

Recommended Application Scenarios for N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide Procurement


Building Block for Focused NADPH Oxidase Inhibitor Libraries

The compound serves as the foundational unsubstituted benzamide core for synthesizing a matrix of NADPH oxidase inhibitors. Researchers can use its distinct XLogP3 of 3.0 as a baseline to systematically explore the lipophilicity-activity relationship by parallel synthesis of 3-methoxy (CAS 852155-22-7) and 3,4-dimethyl (CAS 852155-20-5) derivatives, enabling deconvolution of NOX isoform selectivity [1].

Reference Standard for Analytical Method Development in ROS Inhibition Assays

Given its designation as an NADPH oxidase inhibitor , the compound can be employed as a reference standard to calibrate chemiluminescence-based ROS detection assays (e.g., lucigenin assay). Its fixed, unsubstituted structure ensures a consistent baseline response, against which the activity of novel NOX inhibitors can be compared, avoiding the confounding variable of substituent effects on background signal.

Pharmacophore Validation in Neuroinflammation Models

Based on patent filings describing this chemical class for neurological indications [1], the target compound is the minimal pharmacophore for validating target engagement in neuroinflammation models, such as brain ischemia/reperfusion injury in rats. Its use ensures that any observed neuroprotection is attributable to the core NOX inhibitory mechanism rather than off-target effects of substituted analogs.

Quote Request

Request a Quote for N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.